Cas no 21483-64-7 (3-(Boc-Amino)-2-Bromothiophene)
3-(Boc-Amino)-2-Bromothiophene Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-bromo-3-thienyl)-, 1,1-dimethylethyl ester
- tert-Butyl (2-bromothiophen-3-yl)carbamate
- 3-(Boc-amino)-2-bromothiophene
- 2-Bromo-3-thiophenecarbamic acid (tert-butyl ester)
- N-(2-Bromo-3-thienyl)carbamic acid 1,1-dimethylethyl ester
- N-Boc-3-amino-2-bromothiophene
- tert-Butyl (2-bromo-3-thienyl)carbamate
- tert-butyl N-(2-bromothiophen-3-yl)carbamate
- UCPJQSLSJLTVND-UHFFFAOYSA-N
- tert-Butyl 2-bromothien-3-ylcarbamate
- tert-butyl 2-bromo-3-thienylcarbamate
- tert-Butyl(2-bromo-3-thienyl)carbamate
- tert-butyl 2-bromothiophen-3-ylcarbamate
- DS-
- WAA48364
- MFCD01927222
- CS-0154424
- tert-Butyl-N-(2-bromothiophen-3-yl)carbamate
- SCHEMBL437283
- 3-(Boc-amino)-2-bromothiophene, 97%
- A912425
- EN300-109052
- tert-Butyl(2-bromothiophen-3-yl)carbamate
- 21483-64-7
- DS-11961
- DTXSID20524071
- Z1269150265
- DB-210197
- 2-Bromothiophen-3-yl-carbamic acid tert-butyl ester
- AKOS023846777
- AI-942/13331209
- 3-(Boc-Amino)-2-Bromothiophene
-
- MDL: MFCD01927222
- Inchi: 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
- InChI Key: UCPJQSLSJLTVND-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CS1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 276.97726
- Monoisotopic Mass: 276.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6
- XLogP3: 3.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 65-70 °C
- PSA: 38.33
3-(Boc-Amino)-2-Bromothiophene Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
3-(Boc-Amino)-2-Bromothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX300-250mg |
3-(Boc-Amino)-2-Bromothiophene |
21483-64-7 | 97% | 250mg |
689CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX300-1g |
3-(Boc-Amino)-2-Bromothiophene |
21483-64-7 | 97% | 1g |
990.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XX300-50mg |
3-(Boc-Amino)-2-Bromothiophene |
21483-64-7 | 97% | 50mg |
126.0CNY | 2021-07-12 | |
| Ambeed | A370769-100mg |
tert-Butyl (2-bromothiophen-3-yl)carbamate |
21483-64-7 | 97% | 100mg |
$34.0 | 2024-04-21 | |
| Ambeed | A370769-250mg |
tert-Butyl (2-bromothiophen-3-yl)carbamate |
21483-64-7 | 97% | 250mg |
$42.0 | 2024-04-21 | |
| Ambeed | A370769-1g |
tert-Butyl (2-bromothiophen-3-yl)carbamate |
21483-64-7 | 97% | 1g |
$88.0 | 2024-04-21 | |
| Ambeed | A370769-5g |
tert-Butyl (2-bromothiophen-3-yl)carbamate |
21483-64-7 | 97% | 5g |
$263.0 | 2024-04-21 | |
| AstaTech | 52730-0.25/G |
3-(BOC-AMINO)-2-BROMOTHIOPHENE |
21483-64-7 | 97% | 0.25g |
$42 | 2023-09-17 | |
| AstaTech | 52730-1/G |
3-(BOC-AMINO)-2-BROMOTHIOPHENE |
21483-64-7 | 97% | 1g |
$88 | 2023-09-17 | |
| AstaTech | 52730-5/G |
3-(BOC-AMINO)-2-BROMOTHIOPHENE |
21483-64-7 | 97% | 5g |
$278 | 2023-09-17 |
3-(Boc-Amino)-2-Bromothiophene Suppliers
3-(Boc-Amino)-2-Bromothiophene Related Literature
-
1. Studies on the reactivity of N-(3-thienyl)carbamatesDelphine Brugier,Francis Outurquin,Claude Paulmier J. Chem. Soc. Perkin Trans. 1 2001 37
Additional information on 3-(Boc-Amino)-2-Bromothiophene
Recent Advances in the Application of 3-(Boc-Amino)-2-Bromothiophene (CAS: 21483-64-7) in Chemical Biology and Pharmaceutical Research
3-(Boc-Amino)-2-Bromothiophene (CAS: 21483-64-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological activity, and emerging applications in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 3-(Boc-Amino)-2-Bromothiophene as a precursor in the synthesis of thiophene-based kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce diverse functional groups, enabling the creation of a library of compounds with enhanced selectivity for specific kinase targets. The study reported several derivatives with promising anti-proliferative activity against cancer cell lines, underscoring the compound's potential in oncology drug development.
In the field of antimicrobial research, a recent investigation (European Journal of Medicinal Chemistry, 2024) explored the modification of 3-(Boc-Amino)-2-Bromothiophene to develop novel antibacterial agents. The study focused on incorporating this scaffold into quinolone hybrids, resulting in compounds with improved activity against multidrug-resistant bacterial strains. Molecular docking studies revealed that these derivatives effectively bind to bacterial DNA gyrase, providing a structural basis for their mechanism of action.
Advancements in synthetic methodology have also been reported, with a Nature Communications (2023) paper describing a novel continuous-flow approach for the large-scale production of 3-(Boc-Amino)-2-Bromothiophene derivatives. This innovative process significantly improved yield and purity while reducing environmental impact compared to traditional batch methods. The developed protocol has important implications for the industrial-scale production of thiophene-based pharmaceuticals.
Emerging applications in radiopharmaceuticals have been explored in recent PET imaging studies (Journal of Nuclear Medicine, 2024), where 3-(Boc-Amino)-2-Bromothiophene derivatives were labeled with fluorine-18 for tumor targeting. The compounds demonstrated favorable pharmacokinetic properties and specific accumulation in tumor tissues, suggesting their potential as diagnostic agents in oncology.
These recent developments highlight the continued importance of 3-(Boc-Amino)-2-Bromothiophene as a versatile building block in pharmaceutical research. Its unique chemical properties and adaptability to various synthetic transformations make it particularly valuable for the discovery of new therapeutic agents across multiple disease areas. Future research directions may focus on expanding its applications in targeted drug delivery systems and the development of novel antiviral agents.
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